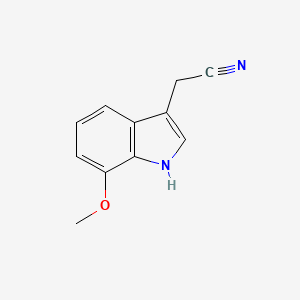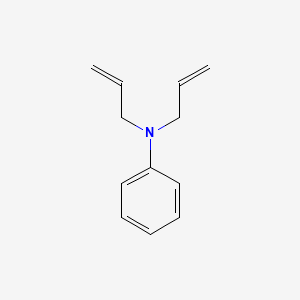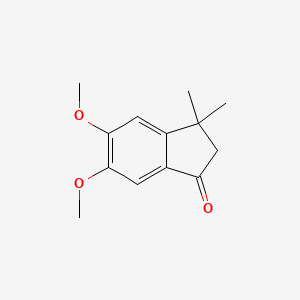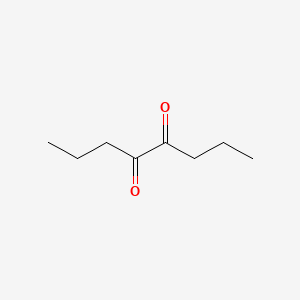
7-Methoxyindole-3-acetonitrile
Übersicht
Beschreibung
7-Methoxyindole-3-acetonitrile is a chemical compound with the molecular formula C11H10N2O . It is used as a reaction component and as a reagent in organic synthesis . It is also useful in the preparation of other compounds, such as high-quality research chemicals and specialty chemicals .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Methoxyindole-3-acetonitrile, has been a subject of interest in recent years . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside was commenced from the Sonogashira reaction . Another study reported the biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory .Chemical Reactions Analysis
While specific chemical reactions involving 7-Methoxyindole-3-acetonitrile were not found in the search results, indole derivatives are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis
7-Methoxyindole-3-acetonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 408.3±30.0 °C at 760 mmHg, and a flash point of 200.7±24.6 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 152.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Production of Indole Derivatives
- Scientific Field : Applied Microbiology and Biotechnology
- Application Summary : “7-Methoxyindole-3-acetonitrile” is involved in the production of indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2 . Fifteen chromatographically distinct indole derivatives were detected from the L-tryptophan-supplemented cultures of R. benzoatilyticus JA2 .
- Methods of Application : The production of indole derivatives involves the utilization of L-tryptophan. The study indicated the possible multiple pathways of IAA biosynthesis in R. benzoatilyticus JA2 .
- Results or Outcomes : Indole 3-acetic acid is one of the major products of L-tryptophan catabolism by R. benzoatilyticus JA2 and its production was influenced by growth conditions .
Biosynthesis of Melatonin
- Scientific Field : Biotechnology for Biofuels and Bioproducts
- Application Summary : “7-Methoxyindole-3-acetonitrile” is used in the biosynthesis of melatonin from L-tryptophan by an engineered microbial cell factory .
- Methods of Application : The mXcP4H gene from Xanthomonas campestris, as well as the HsAADC, HsAANAT and HIOMT genes from human melatonin synthesis pathway were optimized and introduced into E. coli via a multi-monocistronic vector .
- Results or Outcomes : The obtained strain BL7992 successfully synthesized 1.13 mg/L melatonin by utilizing L-tryptophan (L-Trp) as a substrate in a shake flask .
Synthesis of Other Chemical Compounds
- Scientific Field : Organic Chemistry
- Application Summary : “7-Methoxyindole-3-acetonitrile” can be used in the synthesis of other chemical compounds .
- Methods of Application : The synthesis involves a series of chemical reactions, including the reaction with dimethylamine and formalin in glacial acetic acid and water .
- Results or Outcomes : The synthesis process yields a variety of chemical compounds, including 7-methoxy-1H-indol-3-yl-acetonitrile .
Inflammatory Responses in Mouse Macrophage Cells
- Scientific Field : Biomedical Research
- Application Summary : “7-Methoxyindole-3-acetonitrile” is one of the main active components of total alkaloids from banlangen, which has been studied for its effects on the RSV-induced inflammatory responses in mouse macrophage cells .
- Methods of Application : The study involved investigating the effects of “7-Methoxyindole-3-acetonitrile” on the RSV-induced inflammatory responses in mouse macrophage cells .
- Results or Outcomes : The study provided insights into the potential therapeutic applications of “7-Methoxyindole-3-acetonitrile” in treating inflammatory conditions .
Synthesis of Other Chemical Compounds
- Scientific Field : Organic Chemistry
- Application Summary : “7-Methoxyindole-3-acetonitrile” can be used in the synthesis of other chemical compounds .
- Methods of Application : The synthesis involves a series of chemical reactions, including the reaction with dimethylamine and formalin in glacial acetic acid and water .
- Results or Outcomes : The synthesis process yields a variety of chemical compounds, including 7-methoxy-1H-indol-3-yl-acetonitrile .
Inflammatory Responses in Mouse Macrophage Cells
- Scientific Field : Biomedical Research
- Application Summary : “7-Methoxyindole-3-acetonitrile” is one of the main active components of total alkaloids from banlangen, which has been studied for its effects on the RSV-induced inflammatory responses in mouse macrophage cells .
- Methods of Application : The study involved investigating the effects of “7-Methoxyindole-3-acetonitrile” on the RSV-induced inflammatory responses in mouse macrophage cells .
- Results or Outcomes : The study provided insights into the potential therapeutic applications of “7-Methoxyindole-3-acetonitrile” in treating inflammatory conditions .
Safety And Hazards
7-Methoxyindole-3-acetonitrile is for R&D use only and not for medicinal, household, or other use . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Eigenschaften
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESSMVSYPZPDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345400 | |
| Record name | 7-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyindole-3-acetonitrile | |
CAS RN |
2436-18-2 | |
| Record name | 7-Methoxy-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)
![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)







